tert-Butyl (3-(1-aminoethyl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(1-aminoethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFAZSFGODJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587633 | |
| Record name | tert-Butyl [3-(1-aminoethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-19-2 | |
| Record name | tert-Butyl [3-(1-aminoethyl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [3-(1-aminoethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1'-Aminoethyl)-1-N-Boc-aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Carbamoylation Using tert-Butyl Chloroformate
- The starting amine, typically 3-(1-aminoethyl)aniline or its enantiomer, is dissolved in an inert solvent such as dichloromethane.
- A base (e.g., triethylamine) is added to neutralize the generated hydrochloric acid.
- tert-Butyl chloroformate is slowly added under cooling (0–5°C) to control the reaction rate and minimize side reactions.
- The reaction mixture is stirred at room temperature for several hours.
- The product is isolated by standard extraction and purification techniques (e.g., column chromatography).
Reaction Equation:
$$
\text{3-(1-aminoethyl)aniline} + \text{tert-butyl chloroformate} \rightarrow \text{tert-butyl (3-(1-aminoethyl)phenyl)carbamate} + \text{HCl}
$$
Typical Yields: 75–90%.
Carbamate Formation via Di-tert-butyl Dicarbonate
- The amine precursor is dissolved in a polar aprotic solvent such as dimethylformamide.
- Di-tert-butyl dicarbonate is added, often in the presence of a catalytic amount of base (e.g., triethylamine).
- The reaction is stirred at room temperature or slightly elevated temperatures (20–40°C) overnight.
- The product is purified by extraction and recrystallization.
Reaction Equation:
$$
\text{3-(1-aminoethyl)aniline} + (\text{Boc})2\text{O} \rightarrow \text{this compound} + \text{CO}2
$$
Typical Yields: 70–85%.
Reductive Amination Followed by Carbamate Protection
- A suitable ketone precursor (e.g., 3-acetylphenyl derivative) is subjected to reductive amination with ammonia or an amine source, using a reducing agent such as sodium cyanoborohydride.
- The resulting amine is then protected using tert-butyl chloroformate or di-tert-butyl dicarbonate as described above.
- This method is particularly useful for introducing the (1-aminoethyl) group with defined stereochemistry.
Typical Yields: 60–80% (over two steps).
Phase-Transfer Catalysis for Alkylation
This approach is used for certain derivatives and involves the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the alkylation of a carbamate-protected intermediate under biphasic conditions.
- Solvent: Ethyl acetate
- Base: Potassium hydroxide
- Catalyst: Tetrabutylammonium bromide
- Alkylating agent: Methyl sulfate or similar
Typical Yields: 65–80%.
Comparative Data Table
| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| tert-Butyl chloroformate carbamoylation | tert-Butyl chloroformate | DCM | 0–25°C | 75–90 | Fast, high purity, scalable |
| Di-tert-butyl dicarbonate (Boc) protection | Di-tert-butyl dicarbonate | DMF, DCM | 20–40°C | 70–85 | Mild, widely used in peptide chemistry |
| Reductive amination + carbamate protection | Ketone, NH₃, NaBH₃CN, Boc | MeOH, DCM | RT | 60–80 | Stereoselective possible |
| Phase-transfer catalysis alkylation | Alkyl halide, PTC, Boc | Ethyl acetate | RT | 65–80 | For specific derivatives |
Research Findings and Optimization Notes
- Solvent Choice: Dichloromethane and dimethylformamide are preferred for their ability to dissolve both reactants and products, ensuring good yields and easy work-up.
- Temperature Control: Low temperatures (0–5°C) during addition of tert-butyl chloroformate minimize side reactions and decomposition.
- Base Selection: Triethylamine is commonly used to neutralize acid byproducts and drive the reaction to completion.
- Purification: Products are typically purified by column chromatography or recrystallization, yielding analytically pure compounds suitable for further applications.
- Scalability: These methods are amenable to both small-scale laboratory synthesis and larger-scale preparations needed for pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(1-aminoethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Protecting Group in Organic Synthesis
- The compound serves as a protecting group for amines during multi-step organic synthesis. Its ability to form stable carbamate linkages allows chemists to selectively protect amine functionalities, preventing unwanted reactions at these sites. The tert-butyl group provides steric hindrance, which enhances the stability of the carbamate linkage and facilitates its removal under mild acidic or basic conditions.
Synthesis of Complex Molecules
- Its application extends to the synthesis of complex organic molecules where selective protection of functional groups is crucial. This includes the formation of biologically active compounds and pharmaceuticals, where precise control over functional group reactivity is required.
Biology
Modification of Peptides and Proteins
- In biological research, tert-butyl (3-(1-aminoethyl)phenyl)carbamate is utilized to modify peptides and proteins. This modification aids in the study of protein structure and function, allowing researchers to investigate the effects of specific amino acid alterations on biological activity.
Role in Drug Development
- The compound is also significant in drug development processes, particularly in synthesizing drug candidates that necessitate the selective protection of amine groups. Its stability and ease of removal make it an ideal reagent in pharmaceutical chemistry, facilitating the creation of complex drug molecules.
Medicine
Pharmaceutical Applications
- The compound has been explored for its potential therapeutic applications. For instance, it has been implicated in the synthesis of lacosamide, an anticonvulsant medication used for treating epilepsy. The synthetic routes involving this compound demonstrate its utility as a key intermediate in pharmaceutical formulations .
Cognitive Enhancement Research
- Recent studies have investigated compounds related to this compound for their effects on cognitive performance. These studies suggest that derivatives can act as phosphodiesterase inhibitors, potentially enhancing cognitive functions by modulating signaling pathways involved in memory and learning .
Industry
Production of Fine Chemicals
- In industrial applications, this compound is utilized in the production of fine chemicals and specialty materials. Its robust chemical properties allow for its use in various manufacturing processes where selective protection and subsequent deprotection are required .
Pesticidal Applications
- Research has indicated that derivatives of this compound may possess pesticidal properties. Studies have shown that formulations containing this compound can effectively control pest populations in agricultural settings, demonstrating its versatility beyond traditional chemical applications .
Table 1: Summary of Applications
| Field | Application | Description |
|---|---|---|
| Chemistry | Protecting Group | Used to selectively protect amines during synthesis |
| Biology | Protein Modification | Aids in studying protein structure and function |
| Medicine | Drug Development | Key intermediate in synthesizing pharmaceuticals like lacosamide |
| Industry | Fine Chemicals Production | Employed in manufacturing processes requiring selective protection |
| Agriculture | Pesticidal Properties | Effective against pest populations in agricultural applications |
Case Study: Synthesis of Lacosamide
In a notable study, this compound was used as an intermediate in the synthesis of lacosamide. The process involved several steps where the compound's protective qualities were leveraged to ensure high yields and purity of the final product. The synthetic route demonstrated an overall yield of approximately 81.6%, emphasizing the compound's efficiency in pharmaceutical applications .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful in various synthetic processes . The compound interacts with molecular targets such as enzymes and proteins, influencing their activity and stability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of tert-Butyl Carbamate Derivatives
Structural and Functional Analysis
Substituent Effects on Reactivity and Solubility Aminoethyl vs. Hydroxyethyl Groups: Compounds with aminoethyl substituents (e.g., CAS 522602-16-0) exhibit enhanced nucleophilicity, making them suitable for coupling reactions in PROTAC synthesis . In contrast, hydroxylated derivatives (e.g., CAS 266369-42-0) show higher polarity, improving water solubility for pharmacokinetic studies . Methyl/Amino Modifications: Methyl groups (e.g., CAS 660838-05-1) increase steric hindrance, reducing reaction rates but enhancing thermal stability for agrochemical formulations . The 3-cyano analog (CAS 145878-50-8) provides a rigid, electron-withdrawing group for UV-active applications .
Stereochemical Considerations
- Chiral centers, as seen in (R)- and (S)-configured compounds (e.g., CAS 2059971-11-6 and 266369-42-0), are critical for enantioselective synthesis in drug development. For example, the (R)-enantiomer may exhibit higher binding affinity to target receptors compared to its (S)-counterpart .
Purity and Synthetic Methods
- High-purity derivatives (≥95%) are achieved via flash chromatography (e.g., CAS 522602-16-0 ) or HPLC purification (e.g., pyrimido-oxazin analogs in ).
Biological Activity
Tert-Butyl (3-(1-aminoethyl)phenyl)carbamate is a carbamate derivative that has gained attention for its diverse biological activities. This compound is characterized by its ability to interact with various biochemical pathways, influencing enzyme activities and cellular functions. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 226.29 g/mol
- CAS Number : 121492-11-3
Tert-butyl carbamates, including this compound, exhibit their biological activity primarily through the following mechanisms:
- Enzyme Interaction : The compound has been shown to influence enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions typically occur through hydrogen bonding and hydrophobic interactions, facilitating its integration into metabolic pathways .
- Cell Signaling Modulation : It modulates various cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to changes in cellular responses to external stimuli, potentially impacting processes like inflammation and apoptosis .
- Neuroprotective Effects : In studies related to neurodegenerative diseases, such as Alzheimer's disease (AD), compounds similar to this compound have demonstrated the ability to stabilize amyloid-beta (Aβ) peptides and reduce neuroinflammation . This suggests potential therapeutic roles in neuroprotection.
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
1. Anti-inflammatory Activity
Research indicates that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. For instance, a related compound showed promising results in inhibiting inflammation in carrageenan-induced rat paw edema models, with inhibition rates ranging from 39% to over 54% compared to standard anti-inflammatory drugs like indomethacin .
2. Neuroprotective Effects
In vitro studies have suggested that this compound can modulate inflammatory markers such as IL-6 and TNF-α in astrocytes activated by Aβ peptides. While the effects were moderate, they indicate a potential role in mitigating neuroinflammation associated with Alzheimer's disease .
3. Anticancer Potential
Preliminary studies suggest that similar compounds may exhibit anticancer properties by targeting specific cellular pathways involved in cancer cell proliferation and survival . The inhibition of HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells, has been observed with related thiazole derivatives, indicating a potential pathway for further exploration with tert-butyl carbamates.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for tert-butyl (3-(1-aminoethyl)phenyl)carbamate, and how can reaction conditions be optimized?
- The compound is typically synthesized via carbamate protection of an amine intermediate. A common approach involves coupling tert-butoxycarbonyl (Boc) groups to the primary amine using reagents like di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane). Optimization includes controlling reaction temperature (0–25°C), stoichiometry (1.2–1.5 equiv Boc₂O), and monitoring via TLC or HPLC for intermediate formation . For chiral variants, diastereoselective alkylation or enzymatic resolution may be employed .
Q. How should researchers characterize this compound to confirm purity and structural integrity?
- Use a combination of ¹H/¹³C NMR to verify the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and aromatic/amine protons. Mass spectrometry (HRMS or LC-MS) confirms molecular weight. For crystalline derivatives, X-ray crystallography with SHELXL refinement (via SHELX software suite) resolves stereochemistry and hydrogen-bonding networks . Purity (>95%) should be validated by HPLC with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound in the laboratory?
- While no specific GHS hazards are reported, standard precautions apply:
- PPE : Chemical-resistant gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks during synthesis or weighing .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments for tert-butyl carbamate derivatives?
- Discrepancies in stereochemistry or hydrogen bonding can arise from NMR limitations (e.g., overlapping signals). Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. Refinement using SHELXL (with TWINABS for twinned data) accounts for anisotropic displacement parameters and validates hydrogen positions via Fourier difference maps . Compare experimental data with computed DFT-optimized structures to identify conformational mismatches .
Q. What mechanisms underlie the biological activity of tert-butyl carbamate derivatives, and how can isoform selectivity be assessed?
- In HDAC inhibition studies (e.g., compound 10c in ), the Boc group stabilizes interactions with zinc-binding domains. To evaluate isoform selectivity:
- Perform enzyme inhibition assays against recombinant HDAC1–11 using fluorogenic substrates (e.g., acetylated lysine derivatives).
- Analyze dose-response curves (IC₅₀ values) to identify isoform-specific potency (e.g., HDAC6 inhibition at 10.2 nM for 10c) .
- Validate cellular activity via Western blot for acetylated tubulin (HDAC6 marker) or histones (HDAC1/2 markers) .
Q. How does the tert-butyl carbamate group influence solubility and stability under varying experimental conditions?
- The Boc group enhances lipophilicity (logP ~2.5–3.5), reducing aqueous solubility. For in vitro assays, use co-solvents like DMSO (≤0.1% v/v). Stability studies (pH 1–12, 37°C) show Boc cleavage under strongly acidic (HCl/CH₃OH) or basic (NaOH/THF) conditions. Monitor degradation via HPLC-MS and optimize storage at –20°C in anhydrous environments .
Q. What analytical strategies are recommended for identifying byproducts in the synthesis of tert-butyl carbamate intermediates?
- LC-MS/MS with electrospray ionization (ESI+) detects low-abundance byproducts (e.g., de-Boc species or dimerization products). Preparative HPLC isolates impurities for structural elucidation via 2D NMR (COSY, HSQC). For reactive intermediates (e.g., Michael adducts), in situ IR spectroscopy tracks carbonyl group formation (1700–1750 cm⁻¹) .
Methodological Notes
- SHELX Software : Critical for crystallographic refinement; use SHELXD for phase problem resolution and SHELXL for least-squares refinement .
- HDAC Assays : Include positive controls (e.g., SAHA) and normalize activity to protein concentration via BCA assays .
- Safety Compliance : Align with OSHA (29 CFR 1910) and ECHA guidelines for PPE and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
